Phosphonothioic acid, P-methyl-, O-ethyl ester
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Overview
Description
Phosphonothioic acid, P-methyl-, O-ethyl ester, also known as O-ethyl methylphosphonothioic acid, is an organophosphate compound. It is a dual-use chemical with applications in both constructive and potentially harmful contexts. This compound is used in the synthesis of pesticides and pharmaceuticals and is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Preparation Methods
The synthesis of phosphonothioic acid, P-methyl-, O-ethyl ester involves the reaction of methylphosphonothioic dichloride with ethanol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Chemical Reactions Analysis
Phosphonothioic acid, P-methyl-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphonothioic acid esters.
Substitution: Common reagents for substitution reactions include alkoxides and amines, leading to the formation of various esters and amides.
Scientific Research Applications
Phosphonothioic acid, P-methyl-, O-ethyl ester has several scientific research applications:
Chemistry: Used as a phosphorylating and phosphitylating agent in organic synthesis.
Biology: Studied for its inhibitory effects on cholinesterase, making it relevant in neurobiology research.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of phosphonothioic acid, P-methyl-, O-ethyl ester involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can result in overstimulation of cholinergic receptors, causing various physiological effects .
Comparison with Similar Compounds
Phosphonothioic acid, P-methyl-, O-ethyl ester is similar to other organophosphate compounds such as:
O-ethyl hydrogen methylphosphonothioate: Another organophosphate with similar applications in pesticide synthesis.
Phosphonothioic acid, P-methyl-, O-butyl S-[2-(dimethylamino)ethyl] ester: Used in similar contexts but with different alkyl groups.
Phosphonothioic acid, P-methyl-, S-[2-(diethylamino)ethyl] O-ethyl ester: Another variant with different substituents, affecting its reactivity and applications .
This compound stands out due to its specific combination of functional groups, making it particularly effective in certain synthetic and inhibitory applications.
Properties
IUPAC Name |
ethoxy-methyl-oxido-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O2PS/c1-3-5-6(2,4)7/h3H2,1-2H3,(H,4,7)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNRHOAJIUSMOQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2PS- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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